REACTION_CXSMILES
|
C(O)C.Cl.[Sn].Br[C:7]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1[OH:18]>C1C=CC=CC=1.C(OCC)(=O)C>[Br:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[CH:7]=[C:8]([OH:18])[CH:9]=[CH:10]2 |f:4.5,^3:4|
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC(=CC=C12)Br)O
|
Name
|
benzene ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed on a steam bath for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
The cooled solution was decanted from unreacted tin
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 150-200 mL on vacuo
|
Type
|
ADDITION
|
Details
|
poured into 600 mL of ice and water
|
Type
|
CUSTOM
|
Details
|
The white precipitate was collected on a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |